
5-Fluoro-4-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methylindoline-2,3-dione is a chemical compound belonging to the indoline family It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 4th position on the indoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylindoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoroindoline and 4-methylindoline.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the indoline ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-4-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The fluorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and sodium hydride are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various indoline derivatives, quinones, and substituted indolines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methylindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other indoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroindoline-2,3-dione
- 4-Methylindoline-2,3-dione
- 5-Fluoro-3-phenylindoline-2,3-dione
Comparison: 5-Fluoro-4-methylindoline-2,3-dione is unique due to the presence of both a fluorine atom and a methyl group on the indoline ring. This dual substitution enhances its chemical reactivity and potential biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H6FNO2 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
5-fluoro-4-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6FNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
InChI-Schlüssel |
NFEZHZNVSCJCOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)C(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


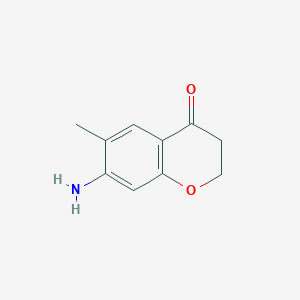

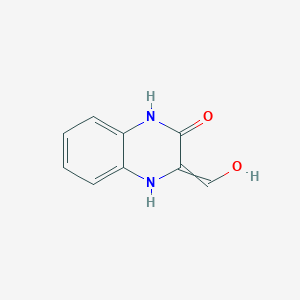
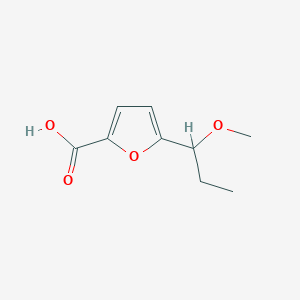
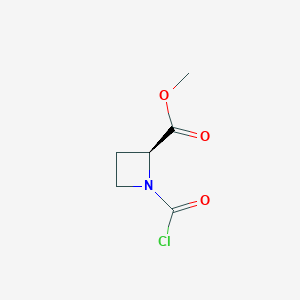
![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
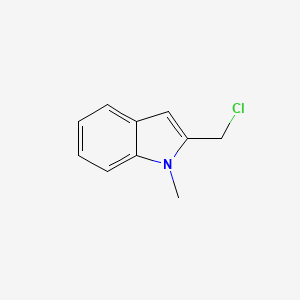


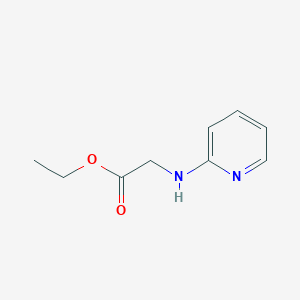



![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
